molecular formula C12H17NO3 B13284961 Methyl 3-amino-3-(3-methoxyphenyl)butanoate

Methyl 3-amino-3-(3-methoxyphenyl)butanoate

Cat. No.: B13284961
M. Wt: 223.27 g/mol
InChI Key: CQIFDPSWHVAVGQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-methoxyphenyl)butanoate is a branched-chain ester featuring a methoxy-substituted phenyl group and an amino group at the β-carbon of the butanoate backbone. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 235.27 g/mol (approximated based on structural analogs). The compound’s structure combines lipophilic (methoxyphenyl) and hydrophilic (amino, ester) moieties, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-amino-3-(3-methoxyphenyl)butanoate

InChI

InChI=1S/C12H17NO3/c1-12(13,8-11(14)16-3)9-5-4-6-10(7-9)15-2/h4-7H,8,13H2,1-3H3

InChI Key

CQIFDPSWHVAVGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)(C1=CC(=CC=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3-methoxyphenyl)butanoate typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine and esterifying agent. One common method includes the use of methyl 3-aminocrotonate as a starting material, which undergoes a series of reactions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-methoxyphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Methyl 3-amino-3-(3-methoxyphenyl)butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-methoxyphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

  • Methyl 3-Amino-3-(4-Methoxyphenyl)Butanoate (CAS: 1538760-89-2) Molecular Formula: C₁₂H₁₇NO₃ (identical to the target compound). Key Difference: The methoxy group is at the para position of the phenyl ring instead of meta. However, steric and electronic effects could alter reactivity in synthesis or biological activity .

Chain Length Variants: Propanoate vs. Butanoate

  • 3-Amino-3-(3-Methoxyphenyl)Propanoic Acid (CAS: 34841-09-3) Molecular Formula: C₁₀H₁₃NO₃. Key Difference: Shorter chain (propanoate backbone) and a carboxylic acid instead of an ester. Impact: The carboxylic acid group increases hydrophilicity, affecting solubility and bioavailability. This variant is less lipophilic than the butanoate ester, making it suitable for aqueous-phase reactions .

Substituent Modifications: Methoxy vs. Hydroxy Groups

  • Methyl 4-(3,4-Dihydroxyphenyl)Butanoate (D2) Molecular Formula: C₁₁H₁₄O₄. Key Difference: Replaces methoxy groups with hydroxyls at the 3- and 4-positions. Impact: Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. However, they may reduce stability under acidic or oxidative conditions compared to methoxy-substituted analogs .

Functional Group Additions: Benzoylamino vs. Amino

  • Methyl 2-Benzoylamino-3-[(3-Hydroxyphenyl)Amino]But-2-Enoate Molecular Formula: C₁₉H₁₉N₂O₄. Key Difference: Incorporates a benzoylamino group and an enoate (α,β-unsaturated ester) structure. Impact: The α,β-unsaturation increases electrophilicity, enabling cyclization reactions (e.g., forming oxazoloquinolines).

Ester Group Variations: Ethyl vs. Methyl Esters

  • Ethyl 3-Hydroxy-3-Methylbutanoate Molecular Formula: C₇H₁₄O₃. Key Difference: Ethyl ester instead of methyl, with a hydroxyl group replacing the amino moiety. Impact: The ethyl group slightly increases lipophilicity, while the hydroxyl group enhances hydrogen-bonding capacity. This variant is more prone to hydrolysis under basic conditions compared to methyl esters .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Functional Impact Reference
Methyl 3-amino-3-(3-methoxyphenyl)butanoate C₁₂H₁₇NO₃ 3-methoxyphenyl, amino, methyl ester Balanced lipophilicity, versatile synthesis N/A
Methyl 3-amino-3-(4-methoxyphenyl)butanoate C₁₂H₁₇NO₃ 4-methoxyphenyl Enhanced symmetry/stability
3-Amino-3-(3-methoxyphenyl)propanoic acid C₁₀H₁₃NO₃ Propanoate backbone, carboxylic acid Increased hydrophilicity
Methyl 4-(3,4-dihydroxyphenyl)butanoate (D2) C₁₁H₁₄O₄ 3,4-dihydroxyphenyl High polarity, oxidative sensitivity

Research Findings and Implications

  • Positional Isomerism : The meta -methoxy substitution in the target compound may reduce crystallinity compared to the para isomer but could offer unique regioselectivity in electrophilic aromatic substitution reactions .
  • Amino vs. Hydroxyl Groups: The amino group in the target compound provides a nucleophilic site for further derivatization (e.g., acylations), unlike hydroxylated analogs like D2, which are more suited for oxidation or glycosylation .
  • Ester Stability : Methyl esters (as in the target compound) generally exhibit higher hydrolytic stability under physiological conditions compared to ethyl esters, which are more prone to enzymatic cleavage .

Biological Activity

Methyl 3-amino-3-(3-methoxyphenyl)butanoate, also known as this compound hydrochloride, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C12_{12}H17_{17}NO2_2 and a molecular weight of approximately 219.27 g/mol. The structure features an amino group, an ester functional group, and a methoxy-substituted phenyl ring. This unique combination allows for various interactions with biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:

  • Anti-inflammatory properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Analgesic effects : Research indicates that it may exert pain-relieving effects, making it a candidate for neuropathic pain management.
  • Enzyme modulation : It acts as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.

In Vivo and In Vitro Research Findings

  • Antinociceptive Activity : A study demonstrated that this compound exhibited significant antinociceptive properties in rodent models of neuropathic pain. The compound was tested against chemotherapy-induced neuropathic pain models and showed efficacy without inducing motor deficits in subjects .
  • Enzyme Interaction Studies : The compound has been employed to study enzyme-substrate interactions, particularly with GABA transporters. It has been shown to inhibit GABA uptake in vitro, indicating its potential role as a therapeutic agent for conditions involving GABAergic dysfunction.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-3-(4-methoxyphenyl)butanoatePara-methoxy substitutionModerate analgesic effects
Ethyl 3-amino-3-(3-methoxyphenyl)butanoateEthyl group instead of methylLower potency in enzyme inhibition
Methyl 3-amino-3-(2-methoxyphenyl)butanoateOrtho-methoxy substitutionReduced anti-inflammatory activity

This table highlights how variations in substitution patterns can significantly influence the biological activity of related compounds.

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Neuropathic Pain Management : In preclinical models, the compound demonstrated significant pain relief without adverse effects on motor coordination, suggesting its viability as a treatment option for neuropathic pain .
  • Anti-inflammatory Applications : Investigations into its anti-inflammatory properties revealed that it could inhibit the production of inflammatory mediators, providing insight into its potential use in treating inflammatory diseases.

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